molecular formula C22H30N2O3S B2550926 2,4,5-trimethyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide CAS No. 920213-22-5

2,4,5-trimethyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide

Cat. No.: B2550926
CAS No.: 920213-22-5
M. Wt: 402.55
InChI Key: YMMJEUNFYQQRLO-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group.

    Introduction of Substituents:

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product under controlled reaction conditions, such as specific temperatures and solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholino and p-tolyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,4,5-trimethyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their death. Additionally, the morpholino and p-tolyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with a similar mechanism of action but lacking the additional substituents.

    Sulfamethoxazole: Another sulfonamide antibiotic with a broader spectrum of activity.

    Trimethoprim: Often used in combination with sulfonamides to enhance their antibacterial effects.

Uniqueness

2,4,5-trimethyl-N-(2-morpholino-2-(p-tolyl)ethyl)benzenesulfonamide is unique due to its specific substituents, which may confer enhanced biological activity and specificity compared to simpler sulfonamides. The presence of the morpholino and p-tolyl groups can also influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Properties

IUPAC Name

2,4,5-trimethyl-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3S/c1-16-5-7-20(8-6-16)21(24-9-11-27-12-10-24)15-23-28(25,26)22-14-18(3)17(2)13-19(22)4/h5-8,13-14,21,23H,9-12,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMJEUNFYQQRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=C(C(=C2)C)C)C)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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